molecular formula C13H14N4S B1347473 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione CAS No. 436096-84-3

4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione

Cat. No. B1347473
M. Wt: 258.34 g/mol
InChI Key: BYZVOCXJMZFPRF-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione (MTT) is an organic molecule that has been studied for its potential applications in scientific research. MTT is a member of the triazole family, a group of heterocyclic organic compounds that are widely used in medicinal chemistry. MTT has been found to possess unique properties and has been used as a model compound in drug design and development.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various derivatives of triazole-thione compounds, including those with indole moieties, to investigate their structural properties. For example, a study focused on the synthesis and crystal structure of a related compound, revealing insights into its molecular geometry, dihedral angles, and supramolecular interactions, which play a significant role in stabilizing the crystal structure (Xu et al., 2006).

Biological Evaluation

Several studies have been conducted to evaluate the biological activities of triazole and triazolothiadiazine derivatives. These compounds have been found to possess diverse applications in medicine, agriculture, and industry due to their potential as cholinesterase inhibitors, indicating promising anticholinesterase agents (Mohsen, 2012). Other studies have explored the antimicrobial properties of these derivatives, with some compounds showing significant activity against a range of microorganisms (Kaplancikli et al., 2008).

Antioxidant and Antimicrobial Evaluation

Research into novel 4-substituted-1H-1,2,4-triazole derivatives has demonstrated their potential in scavenging free radicals and inhibiting lipid peroxidation, alongside slight antimicrobial activity against tested microorganisms (Baytas et al., 2012). This indicates their potential utility in antioxidant and antimicrobial applications.

Antileishmanial Activity

The antileishmanial activity of 1,2,4-triazole derivatives has been investigated, with theoretical and experimental studies highlighting their efficacy against Leishmania infantum promastigots. These findings suggest the potential of these compounds in developing antiparasitic treatments (Süleymanoğlu et al., 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis technique has been employed to create novel compounds with triazole, thiadiazole, and oxadiazole moieties bearing indole components. This method has proven efficient in synthesizing compounds with potential antifungal and antibacterial activities (Gomha & Riyadh, 2011).

properties

IUPAC Name

4-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-8-10(7-12-15-16-13(18)17(12)2)9-5-3-4-6-11(9)14-8/h3-6,14H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZVOCXJMZFPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC3=NNC(=S)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355564
Record name 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione

CAS RN

436096-84-3
Record name 2,4-Dihydro-4-methyl-5-[(2-methyl-1H-indol-3-yl)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436096-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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